5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Description
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 4 with a nitrile group, at position 2 with a phenyl ring, and at position 5 with a piperazine moiety bearing a 2-methoxybenzoyl substituent.
Properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-19-10-6-5-9-17(19)21(27)25-11-13-26(14-12-25)22-18(15-23)24-20(29-22)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWMYNKUGNCLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the reaction of 2-aroylamino-3,3-dichloroacrylonitriles with piperazine derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler piperazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cell growth and proliferation . This inhibition can lead to the disruption of cellular processes and ultimately result in the inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of piperazine-linked 1,3-oxazole-4-carbonitrile derivatives. Key structural variations among analogs include substitutions on the benzoyl group, the oxazole ring, and the piperazine-acyl moiety. Below is a detailed comparison:
Table 1: Structural Variations and Implications
Key Observations
In contrast, fluoro (e.g., ) and chloro (e.g., ) substituents are electron-withdrawing, which may improve oxidative stability or alter target affinity. 4-Fluorobenzoyl () introduces para-substitution, favoring linear molecular geometry and distinct steric interactions compared to ortho-substituted analogs.
Oxazole Ring Modifications: Phenyl (target compound) vs. 2-fluorophenyl (): Fluorine increases hydrophobicity and may engage in halogen bonding. Ethenyl-linked 4-fluorophenyl (): Extends conjugation, possibly enhancing UV absorption or rigidity for target binding.
Piperazine-Acyl Group Variations: Benzoyl derivatives (target compound, ) are bulkier and more aromatic, favoring interactions with hydrophobic pockets.
Biological Activity
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a synthetic compound that belongs to the oxazole family, which has been extensively studied for its diverse biological activities. This compound is characterized by its complex structure, which incorporates a piperazine moiety and a carbonitrile functional group, contributing to its pharmacological potential.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various oxazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds have been documented, demonstrating their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
|---|---|---|
| 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | TBD | TBD |
| Reference Drug (Ampicillin) | 10 | 10 |
Anticancer Activity
The anticancer potential of oxazole derivatives has been a focus of recent studies. Specifically, compounds similar to 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile have shown promise in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell cycle progression.
Case Study: Inhibition of Cancer Cell Growth
A study conducted on pancreatic cancer cells demonstrated that certain oxazole derivatives significantly reduced cell viability and induced apoptosis through the modulation of key signaling pathways. The lead compound exhibited IC50 values in the low micromolar range, indicating potent activity.
Neuropharmacological Effects
Emerging evidence suggests that oxazole derivatives may also possess neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies using zebrafish embryos as a model organism indicated that 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile exhibited low toxicity at therapeutic concentrations. Detailed toxicological profiling is necessary to further establish the safety profile of this compound.
Q & A
Basic: What are the standard synthetic routes for synthesizing 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Piperazine derivatives are coupled with substituted oxazole precursors. For example, 2-phenyl-1,3-oxazole-4-carbonitrile may react with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) .
- Cyclization steps : Microwave-assisted synthesis or reflux conditions (80–120°C) in solvents like DMF or dichloromethane improve yields .
- Purification : Chromatography (HPLC or column) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Use of Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer catalysts to enhance reactivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while microwave irradiation reduces reaction time .
- Temperature control : Stepwise heating (e.g., 50°C → 100°C) minimizes decomposition of sensitive intermediates .
Basic: What spectroscopic techniques are used for structural characterization of this compound?
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm) and piperazine ring conformation .
- HRMS : Validates molecular weight (calculated ~417.45 g/mol) and isotopic patterns .
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=O at ~1680 cm⁻¹) .
Advanced: How can computational modeling resolve discrepancies in proposed binding modes for this compound?
Conflicting docking results (e.g., targeting kinases vs. GPCRs) can be addressed by:
- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify dominant binding poses .
- Free energy calculations (MM/PBSA) : Compare binding affinities for competing targets to prioritize experimental validation .
- Electrostatic potential maps : Correlate charge distribution (e.g., electron-deficient oxazole) with receptor active-site complementarity .
Basic: What initial biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or phosphodiesterases at 1–10 µM concentrations .
- Antimicrobial screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies improve selectivity for neurological targets?
- Substituent variation : Replace the methoxy group with halogens (e.g., Cl, F) to enhance blood-brain barrier permeability .
- Piperazine modifications : Introduce methyl or ethyl groups to the piperazine ring to modulate receptor subtype selectivity (e.g., 5-HT₁A vs. D₂) .
- Oxazole ring substitution : Replace phenyl with heteroaromatic groups (e.g., thiophene) to reduce off-target effects .
Basic: What stability challenges arise during storage of this compound?
- Hydrolysis : The carbonitrile group is susceptible to moisture; store under inert gas (N₂/Ar) at −20°C .
- Photodegradation : Protect from light using amber vials; monitor degradation via HPLC every 6 months .
Advanced: How can conflicting cytotoxicity data across cell lines be systematically analyzed?
- Dose-response normalization : Use Hill slope models to compare efficacy (EC₅₀) and maximal response (Emax) .
- Transcriptomic profiling : RNA-seq of resistant vs. sensitive cell lines to identify upregulated pathways (e.g., ABC transporters) .
- Metabolite screening : LC-MS/MS to detect prodrug activation or off-target metabolite interference .
Basic: What analytical methods ensure batch-to-batch consistency in synthesis?
- HPLC-PDA : Monitor purity (>98%) with C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced: What strategies validate the compound’s mechanism of action in neurodegenerative models?
- Knockout/knockdown models : CRISPR-Cas9 deletion of proposed targets (e.g., tau protein) in neuronal cell lines .
- Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated tau levels via ELISA) .
- In vivo imaging : PET tracers (e.g., ¹⁸F-labeled analogs) to assess brain penetration and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
